molecular formula C8H13N3O2 B033971 5-[(Dimethylamino)methyl]-2-furohydrazide CAS No. 103852-00-2

5-[(Dimethylamino)methyl]-2-furohydrazide

Cat. No. B033971
M. Wt: 183.21 g/mol
InChI Key: UPPGABHYVZPNEQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of related compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been elucidated using X-ray crystallography, revealing specific molecular geometry and bonding patterns. Such analyses provide insights into the stereochemistry and electronic properties of the molecules, aiding in understanding the reactivity and properties of 5-[(Dimethylamino)methyl]-2-furohydrazide (Al-Hourani et al., 2016).

Chemical Reactions and Properties Chemical reactions involving compounds with a dimethylamino group, such as proton tautomerism and stereoisomerism studies in 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, highlight the dynamic behavior of nitrogen-containing heterocycles. These studies reveal the influence of substituents on molecular stability and reactivity, which is relevant for understanding the chemical behavior of 5-[(Dimethylamino)methyl]-2-furohydrazide (Pyrih et al., 2023).

Physical Properties Analysis The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are critical for determining the practical applications and handling of 5-[(Dimethylamino)methyl]-2-furohydrazide. While specific studies on this compound's physical properties were not found, the methodologies applied in the synthesis and structural determination of related compounds provide a framework for assessing physical characteristics.

Chemical Properties Analysis The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives or undergoing transformation reactions, are fundamental aspects of chemical research. For example, the study on the reactivity of 3-dimethylamino-2,2-dimethyl-2H-azirine with phthalohydrazide illustrates the type of chemical transformations that similar compounds might undergo, providing insights into the functional group reactivity and potential synthetic applications of 5-[(Dimethylamino)methyl]-2-furohydrazide (Link et al., 1978).

Scientific Research Applications

Fluorescent and Water-Soluble Compounds

A study by Boobalan, Imran, & Nagarajan (2012) focused on synthesizing a highly water-soluble compound using 5-[(Dimethylamino)methyl]-2-furohydrazide. This compound exhibited high fluorescence and good solubility in water and other polar solvents, making it potentially useful in applications requiring such properties.

Structural Studies of Substituted Derivatives

In 1989, Lokaj, Sivý, Ilavský, & Vrabel studied the structure of a substituted derivative of 2-Furylethylene. Their research provided insights into the molecular structure and alignment, contributing to a deeper understanding of compounds related to 5-[(Dimethylamino)methyl]-2-furohydrazide.

Synthesis of NH-unsubstituted Vinyltetrazoles

Ostrovskii et al. (2010) conducted research on the synthesis of NH-unsubstituted vinyltetrazoles, using 5-[(Dimethylamino)methyl]-2-furohydrazide derivatives as a starting material. This study, detailed in their publication, contributes to the broader field of organic synthesis and chemical engineering (Ostrovskii et al., 2010).

Antiviral Research

Research by Hamzeh, Spector, & Lietman (1993) indicated the potential antiviral properties of a related compound, 2-acetylpyridine 5-[(dimethylamino)thiocarbonyl]-thiocarbonohydrazone, against human cytomegalovirus. This suggests possible applications of 5-[(Dimethylamino)methyl]-2-furohydrazide in antiviral drug development.

Membrane Science

Tavajohi Hassankiadeh et al. (2015) explored the use of Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, a related compound, in the fabrication of poly(vinylidine fluoride) hollow fiber membranes. This research highlights the potential application of 5-[(Dimethylamino)methyl]-2-furohydrazide in materials science and engineering (Tavajohi Hassankiadeh et al., 2015).

Conjugated Systems and X-ray Diffraction Studies

Krapivin et al. (1999) synthesized sterically strained conjugated systems containing a trisubstituted furan ring, including compounds related to 5-[(Dimethylamino)methyl]-2-furohydrazide. They used X-ray diffraction to study the three-dimensional structures of these systems, contributing to the field of molecular and structural chemistry (Krapivin et al., 1999).

properties

IUPAC Name

5-[(dimethylamino)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)5-6-3-4-7(13-6)8(12)10-9/h3-4H,5,9H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPGABHYVZPNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368862
Record name 5-[(dimethylamino)methyl]-2-furohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Dimethylamino)methyl]-2-furohydrazide

CAS RN

103852-00-2
Record name 5-[(dimethylamino)methyl]-2-furohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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